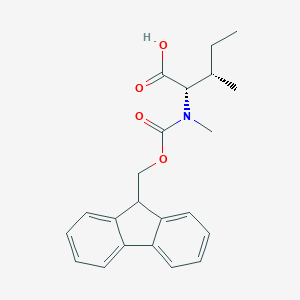

Fmoc-N-Me-Ile-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIOLCJHRZWOLS-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572729 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-22-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-N-Me-Ile-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH) is a pivotal building block in modern peptide chemistry, particularly in the synthesis of therapeutic peptides and peptidomimetics. The incorporation of N-methylated amino acids, such as N-methylisoleucine, into a peptide backbone can significantly enhance its pharmacological properties. N-methylation can increase proteolytic stability, improve membrane permeability, and modulate the conformational flexibility of the peptide, which can lead to enhanced receptor affinity and selectivity. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and methods for the purification and characterization of N-methylated peptides.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Synonyms | Fmoc-N-methyl-L-isoleucine, N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-L-isoleucine |

| CAS Number | 138775-22-1 |

| Molecular Formula | C₂₂H₂₅NO₄ |

| Molecular Weight | 367.44 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 177-183 °C |

| Optical Rotation | [α]²⁰/D = -59 ± 2°, c = 1 in DMF |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and other polar organic solvents. Limited solubility in water. |

| Storage | 2-8°C, desiccated |

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published with full assignments. However, based on its chemical structure and data from analogous compounds, the expected spectroscopic characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons between 7.3 and 7.8 ppm, and the aliphatic protons of the fluorenyl group between 4.2 and 4.5 ppm). The N-methyl group will appear as a singlet around 2.7-3.0 ppm. The α-proton of the isoleucine residue will be a doublet around 4.5-4.8 ppm. The side-chain protons of isoleucine will exhibit complex multiplets in the upfield region (approximately 0.8-2.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Fmoc group and the carboxylic acid at the downfield end (around 156 ppm and 175 ppm, respectively). The aromatic carbons of the fluorene (B118485) ring will resonate between 120 and 144 ppm. The N-methyl carbon is expected around 30-35 ppm. The α-carbon and the side-chain carbons of isoleucine will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent ion for the deprotonated molecule [M-H]⁻ at an m/z of approximately 366.4. In positive ion mode, adducts such as [M+H]⁺ (m/z ≈ 368.4) and [M+Na]⁺ (m/z ≈ 390.4) may be observed. Fragmentation in MS/MS analysis would likely involve the loss of the Fmoc group (222.1 Da) and subsequent fragmentation of the N-methylisoleucine core.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence via SPPS requires specific considerations due to the steric hindrance of the N-methyl group, which can impede coupling efficiency.

General Workflow for SPPS

The overall workflow for solid-phase peptide synthesis is depicted in the following diagram.

Detailed Experimental Protocol

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU or PyAOP (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes at room temperature.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. The coupling of N-methylated amino acids is often slower and may require extended reaction times or double coupling.

-

Monitor the coupling reaction using a qualitative test (e.g., Chloranil test for secondary amines). A negative result indicates complete coupling.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold diethyl ether, and dry under vacuum.

-

Purification and Characterization of N-Me-Ile-Containing Peptides

Purification by Reverse-Phase HPLC

Crude N-methylated peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity of N-methylated peptides may require adjustments to the elution gradient.

Typical Protocol:

-

Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A common starting point is a gradient of 5-65% B over 30-60 minutes.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase B or a water/acetonitrile mixture).

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient and collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

-

Characterization

-

Analytical RP-HPLC: To confirm the purity of the final peptide. A sharp, single peak is indicative of high purity. Note that N-methylated peptides can sometimes show peak broadening or split peaks due to the presence of cis/trans isomers of the N-methylated amide bond.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated mass of the desired peptide.

Challenges and Considerations

-

Coupling Efficiency: The steric hindrance of the N-methyl group makes the coupling of the subsequent amino acid onto the N-methylated residue challenging. The use of powerful coupling reagents like HATU, HCTU, or PyAOP is often necessary. Double coupling or extended coupling times may be required to achieve a high yield.

-

Racemization: While the Fmoc group generally suppresses racemization, the use of strong bases and extended coupling times can increase the risk, particularly for sensitive amino acids.

-

Side Reactions: During cleavage with strong acids like TFA, side reactions such as the formation of diketopiperazines can occur, especially if the N-terminal two residues are prone to cyclization.

-

HPLC Analysis: The presence of cis/trans isomers of the N-methylated amide bond can lead to peak broadening or the appearance of multiple peaks in the HPLC chromatogram. This is a known characteristic of N-methylated peptides and does not necessarily indicate impurity.

Conclusion

This compound is a valuable reagent for the synthesis of N-methylated peptides with enhanced therapeutic potential. While its incorporation into peptide sequences presents challenges due to steric hindrance, these can be overcome with optimized coupling strategies and careful purification. The resulting N-methylated peptides often exhibit improved stability and bioavailability, making this compound an important tool for researchers and drug developers in the field of peptide science.

Fmoc-N-Me-Ile-OH: A Technical Guide for Advanced Peptide Synthesis

CAS Number: 138775-22-1

Synonyms: Fmoc-N-methyl-L-isoleucine, N-α-Fmoc-N-α-methyl-L-isoleucine

Introduction

Fmoc-N-Me-Ile-OH is a chemically modified amino acid derivative crucial for the synthesis of advanced peptides with enhanced therapeutic potential.[1][2] This building block is integral to Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The incorporation of N-methylated amino acids like N-methyl-isoleucine into peptide sequences imparts significant advantages, including increased resistance to enzymatic degradation, improved cell membrane permeability, and greater control over peptide conformation.[3][4] These properties are highly desirable in the development of novel peptide-based therapeutics with improved pharmacokinetic profiles.[3]

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in peptide synthesis, and the underlying principles of its strategic application in drug design.

Physicochemical Properties

This compound is typically supplied as a white to off-white or beige powder.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₅NO₄ | [2] |

| Molecular Weight | 367.44 g/mol | [2] |

| Melting Point | 177-183 °C | [2] |

| Appearance | White to slight yellow to beige powder | [2] |

| Purity (HPLC) | ≥97.0% to ≥99% | [2] |

| Storage Temperature | 2-8°C or -20°C | [2][5] |

Strategic Incorporation in Peptide Synthesis: The Role of N-Methylation

The introduction of a methyl group on the amide nitrogen of the peptide backbone fundamentally alters the physicochemical properties of the resulting peptide. This modification is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides as drug candidates.

Key Advantages of N-Methylation:

-

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the amide bond from cleavage by proteases. This leads to a significantly longer in vivo half-life of the peptide.[3]

-

Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors and can favor conformations that mask polar groups, thereby increasing the lipophilicity of the peptide and its ability to cross cell membranes.[4][6]

-

Conformational Control: The rotation around the Cα-N bond is restricted in N-methylated residues, leading to a more rigid peptide backbone. This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[4]

The strategic placement of N-methylated residues can fine-tune the biological activity and pharmacokinetic profile of a peptide, transforming a promising lead compound into a viable therapeutic.

Experimental Protocols

On-Resin N-Methylation of Isoleucine (Biron-Kessler Method)

This protocol describes a method for the N-methylation of an isoleucine residue already coupled to a solid support, based on the widely used Biron-Kessler method.[7][8]

Materials:

-

Fmoc-Ile-Resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dimethyl sulfate (B86663) or Methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM)

Procedure:

-

Fmoc Deprotection: Swell the Fmoc-Ile-resin in DMF. Treat with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Sulfonylation: To the deprotected Ile-resin, add a solution of o-NBS-Cl (5 equivalents) and 2,4,6-collidine (10 equivalents) in NMP. Agitate for 15-30 minutes at room temperature. Wash the resin with DMF.

-

Methylation: Treat the o-NBS-Ile-resin with a solution of dimethyl sulfate (or methyl iodide) and DBU in DMF. The reaction time can vary from 30 minutes to a few hours. Monitor the reaction for completion. Wash the resin with DMF.

-

Desulfonylation: Treat the N-Me-o-NBS-Ile-resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group. This step is typically fast (around 5-10 minutes). Wash the resin thoroughly with DMF.

-

Fmoc Protection: The newly formed N-methyl-isoleucine residue can then be reprotected with Fmoc-OSu or coupled directly to the next amino acid in the sequence.

Coupling of this compound in Solid-Phase Peptide Synthesis

The coupling of sterically hindered N-methylated amino acids like this compound requires optimized conditions to achieve high coupling efficiency.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are recommended.[9][10]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected and the resin is well-swollen in DMF or NMP.

-

Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU or PyAOP (2.9-4.8 equivalents) in DMF/NMP. Add DIPEA or collidine (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

-

Coupling Reaction: Add the activated this compound solution to the peptide-resin. Agitate the mixture at room temperature. Due to the steric hindrance, extended coupling times (2-4 hours) or double coupling may be necessary.[10] Microwave-assisted coupling can also significantly enhance the reaction rate and efficiency.[11]

-

Monitoring the Coupling: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of the newly coupled residue) or the Chloranil test.

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fmoc-N-methyl-L-isoleucine | 138775-22-1 | FF47460 [biosynth.com]

- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

An In-depth Technical Guide to Fmoc-N-Me-Ile-OH: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH), a crucial building block in modern peptide-based drug discovery. This document details its physicochemical properties, synthesis, and incorporation into peptide sequences, with a focus on the implications for drug development.

Core Properties of this compound

This compound is a derivative of the amino acid isoleucine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a methyl group on the backbone nitrogen. This modification has profound effects on the resulting peptide's characteristics.

| Property | Value | Reference |

| Molecular Weight | 367.44 g/mol | [1][2][3][4] |

| Molecular Formula | C22H25NO4 | [1][2][5] |

| Appearance | White to off-white solid/powder | [3][6] |

| Melting Point | 177-183 °C | [3][4] |

| Solubility | Soluble in DMF | [6] |

| Storage | 2-8°C | [3][6] |

| CAS Number | 138775-22-1 | [2][3][6] |

The Significance of N-Methylation in Peptide Drug Development

The introduction of a methyl group on the peptide backbone at the isoleucine residue offers several advantages for therapeutic peptides:

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thus prolonging its in-vivo half-life.[7]

-

Improved Membrane Permeability: By replacing the amide proton, the capacity for hydrogen bonding is reduced. This lowers the desolvation penalty for transitioning from an aqueous environment to the lipid bilayer of cell membranes, potentially leading to improved oral bioavailability.[7][8]

-

Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone.[7] This can lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity. However, this effect is context-dependent and can also lead to decreased affinity if the induced conformation is not optimal.[7]

Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process that can be achieved through various methods. A common approach involves the on-resin N-methylation of Fmoc-Ile-OH.

General Synthesis Workflow

A solid-phase synthesis method using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid is a common strategy.[9] The general workflow is depicted below.

Experimental Protocol: On-Resin N-Methylation

A detailed protocol for the on-resin N-methylation of amino acids has been described, which can be adapted for isoleucine.[9] This method involves the following key steps:

-

Loading: The C-terminus of Fmoc-Ile-OH is attached to a 2-chlorotrityl chloride (2-CTC) resin.

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus using a solution of 20% piperidine in dimethylformamide (DMF).

-

Sulfonamide Formation: The free amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) to form a sulfonamide.

-

Methylation: The sulfonamide is then methylated using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Sulfonamide Cleavage: The o-NBS protecting group is removed with a thiol, for instance, 2-mercaptoethanol, in the presence of a base.

-

Fmoc Protection: The newly formed secondary amine is then protected with Fmoc-O-succinimide (Fmoc-OSu).

-

Cleavage from Resin: The final this compound product is cleaved from the resin using a mild acid solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Purification

The crude product is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12]

| Parameter | Typical Conditions |

| Column | C18 stationary phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient of increasing Mobile Phase B |

| Detection | UV at 214 nm and 254 nm |

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered N-methylated amino acids like this compound into a growing peptide chain presents challenges due to slower coupling kinetics.

SPPS Coupling Cycle

The standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle is modified to ensure efficient coupling of the N-methylated residue.

Experimental Protocol: Coupling of this compound

To overcome the steric hindrance of the N-methyl group, more potent coupling reagents and potentially longer reaction times or microwave assistance are required.

-

Resin Preparation: The resin with the N-terminally deprotected peptide chain is washed thoroughly with DMF.

-

Activation: this compound (typically 3-5 equivalents) is pre-activated with a suitable coupling reagent. Recommended reagents for sterically hindered amino acids include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[14]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[15]

-

-

Coupling: The activated this compound solution is added to the resin and allowed to react. The reaction progress should be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the chloranil (B122849) test.

-

Double Coupling: If the coupling is incomplete, a second coupling step is recommended.

-

Microwave Assistance: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[16]

-

Washing: After complete coupling, the resin is washed extensively with DMF to remove excess reagents.

Impact on Peptide Structure and Biological Activity

The incorporation of N-methylated isoleucine can significantly alter the three-dimensional structure of a peptide, which in turn affects its biological activity.

A notable example is the study of insulin (B600854) analogues where N-methylation of the isoleucine at position A2 resulted in a distorted helical segment.[17] This conformational change led to a substantial decrease in receptor binding affinity and in vitro biological activity, with the analogue displaying only about 5% of the potency of natural insulin.[17] This demonstrates the critical role of the backbone amide in maintaining the bioactive conformation necessary for receptor interaction.

Role in Modulating Signaling Pathways

While specific signaling pathways directly modulated by peptides containing N-methylated isoleucine are not extensively documented, the enhanced properties of N-methylated peptides make them valuable tools for targeting a wide range of cellular signaling pathways implicated in disease.

The improved metabolic stability and cell permeability of N-methylated peptides can allow them to reach intracellular targets that are inaccessible to their non-methylated counterparts. For instance, peptides derived from food proteins are known to stimulate cholecystokinin (B1591339) (CCK) secretion through the activation of G-protein coupled receptors like CaSR and GPR93, which in turn can activate ERK 1/2 or PKA signaling pathways.[18] The incorporation of N-methylated amino acids could potentially enhance the efficacy of such peptides.

The general principle is that N-methylation can transform a peptide into a more drug-like molecule, enabling it to effectively modulate signaling pathways involved in, for example, cancer, metabolic disorders, and infectious diseases.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptide-based therapeutics. The strategic incorporation of N-methylated isoleucine can confer significant advantages, including enhanced stability and bioavailability. However, its use requires careful optimization of synthetic protocols to overcome the challenges associated with its steric hindrance. As our understanding of the conformational and biological consequences of N-methylation continues to grow, so too will the potential for developing novel and effective peptide drugs targeting a wide array of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Fmoc-N-methyl-L-isoleucine | 138775-22-1 [m.chemicalbook.com]

- 4. This compound Novabiochem® | 138775-22-1 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]

- 11. peptide.com [peptide.com]

- 12. hplc.eu [hplc.eu]

- 13. peptide.com [peptide.com]

- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bachem.com [bachem.com]

- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 17. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

N-Methylation in Peptide Synthesis: A Technical Guide to Enhancing Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of these biological molecules, such as poor metabolic stability and low cell permeability.[1][2] Among the arsenal (B13267) of chemical modifications, N-methylation—the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone—has emerged as a powerful and versatile tool to enhance the therapeutic properties of peptides.[1][3] This in-depth technical guide explores the core principles of N-methylation, its impact on peptide structure and function, and provides detailed experimental protocols for its implementation and evaluation.

The Core Purpose of N-Methylation: A Multifaceted Approach

N-methylation introduces profound changes to the physicochemical properties of a peptide, addressing several key challenges in peptide drug development.[2][3] The primary effects of this modification are enhanced proteolytic stability, improved membrane permeability, and conformational control.[1]

Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[1] The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases and disrupts the crucial hydrogen bonding interactions necessary for enzyme recognition and cleavage.[1][4] This increased stability leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.

Improved Membrane Permeability and Oral Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cell membranes.[1][3] By removing the amide proton, the capacity for hydrogen bonding with the aqueous environment is reduced, lowering the desolvation energy penalty required for the peptide to transition into the lipid bilayer of the cell membrane.[1] The addition of the methyl group also increases the lipophilicity of the peptide.[1] These combined effects can lead to improved oral bioavailability, a highly sought-after characteristic for peptide-based drugs.[5][6] For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide has demonstrated an oral bioavailability of 10%, and another cyclic hexapeptide with three N-methyl groups showed an oral bioavailability of 28% in rats.[5][7][8]

Conformational Control and Receptor Affinity: The introduction of a methyl group on the peptide backbone restricts the conformational flexibility of the molecule.[1][3] This can "lock" the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[1][2] However, it is crucial to note that the effect on binding affinity is context-dependent. If the induced conformation is not optimal for receptor interaction, a decrease in affinity can occur.[1] Therefore, a systematic "N-methyl scan," where methylation is introduced at various positions along the peptide backbone, is often employed to identify the most beneficial modifications.[5]

Strategic Considerations for N-Methylation

The decision to incorporate N-methylation requires a careful evaluation of the desired outcomes versus the potential challenges.

| Advantages of N-Methylation | Potential Challenges |

| Enhanced Metabolic Stability: Shields peptide bonds from proteolytic enzymes.[3] | Synthetic Complexity: Requires specialized protocols to manage steric hindrance and avoid low yields and racemization.[3] |

| Improved Membrane Permeability: Reduces hydrogen-bonding capacity, facilitating passage through cell membranes.[3] | Decreased Solubility: Increased lipophilicity can lead to reduced aqueous solubility and potential aggregation issues.[3] |

| Conformational Rigidity: Can lock the peptide in a bioactive conformation, potentially increasing receptor affinity and selectivity.[1][3] | Altered Biological Activity: Changes in conformation may lead to a decrease in binding affinity or loss of activity.[1] |

Visualizing the Impact and Process of N-Methylation

To better illustrate the concepts discussed, the following diagrams outline the effects of N-methylation and a general workflow for the synthesis and evaluation of N-methylated peptides.

Experimental Protocols

The synthesis of N-methylated peptides can be approached through two main strategies: the incorporation of pre-synthesized N-methylated amino acid building blocks or by performing the N-methylation reaction directly on the resin-bound peptide.[9] The on-resin approach is often more streamlined.[9]

Protocol 1: On-Resin N-Methylation using the Fukuyama-Mitsunobu Reaction

This method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.[9]

Materials:

-

Fmoc-protected amino acid-loaded resin

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or 2,4,6-trimethylpyridine

-

N,N-Diisopropylethylamine (DIPEA)

-

Methyl p-toluenesulfonate or methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N-methylpyrrolidone (NMP)

-

β-mercaptoethanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a solid-phase peptide synthesis vessel.[1]

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.[1]

-

Sulfonylation: Dissolve o-NBS-Cl (4 eq.) and collidine (2 eq.) in NMP. Add the solution to the resin and shake for 1-2 hours. Wash the resin with NMP.

-

Methylation: Dissolve methyl p-toluenesulfonate (10 eq.) in a mixture of NMP/DCM (1:1). Add DBU (5 eq.) and shake for 5-10 minutes. Wash the resin with NMP.

-

Desulfonylation: Prepare a solution of β-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP. Add to the resin and shake for 5-10 minutes. Repeat this step once. Wash the resin with NMP.

-

Peptide Elongation: Continue with the coupling of the next amino acid. Note that coupling to an N-methylated residue is often more challenging and may require a more powerful coupling agent like HATU and longer reaction times or microwave assistance.[1]

-

Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase HPLC.[1]

-

Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.[1]

Protocol 2: Proteolytic Stability Assay

This assay assesses the stability of N-methylated peptides in the presence of proteases.[1]

Materials:

-

N-methylated peptide and its unmodified counterpart

-

Protease solution (e.g., trypsin, chymotrypsin) or human serum

-

Reaction buffer (e.g., PBS, Tris-HCl)

-

Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

-

HPLC system

Procedure:

-

Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.[1]

-

Reaction Initiation: Add the protease solution to the peptide solutions to initiate the enzymatic degradation. Incubate at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

-

Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of remaining peptide.

-

Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide under the assay conditions. Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.[1]

Protocol 3: Caco-2 Cell Permeability Assay

This assay is a standard method to predict the intestinal permeability of drug candidates.[1]

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

N-methylated peptide

-

LC-MS/MS for peptide quantification

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[1]

-

Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[1]

-

Permeability Experiment:

-

Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.[1]

-

Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated LC-MS/MS method.[1]

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[1]

Quantitative Impact of N-Methylation

The following table summarizes illustrative quantitative data on the effects of N-methylation.

| Parameter | Unmodified Peptide | N-Methylated Peptide | Fold Change/Value | Reference |

| Oral Bioavailability | Not reported | Tri-N-methylated Veber-Hirschmann analog | 10% | [5][7] |

| Oral Bioavailability | Not reported | Tri-N-methylated cyclic hexapeptide | 28% | [8] |

| Proteolytic Half-life (t½) | Peptide-specific | Peptide-specific | Can be significantly increased | [1] |

| Receptor Binding Affinity (IC₅₀/Kᵢ) | Varies | Varies | Can increase or decrease | [1] |

Conclusion

N-methylation is a potent and widely applicable strategy in peptide drug discovery.[1] By judiciously introducing methyl groups into the peptide backbone, researchers can systematically enhance proteolytic stability, improve cell permeability, and modulate conformation to optimize biological activity.[1][2] While the synthesis of N-methylated peptides presents unique challenges, the development of robust on-resin methodologies has made this modification more accessible.[9][10] The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and drug developers to leverage the power of N-methylation in their quest to transform promising peptide leads into viable therapeutic candidates.[1] A systematic approach to the design, synthesis, and evaluation of N-methylated peptides is paramount to unlocking their full therapeutic potential.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 7. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Advantage of N-Methylation in Peptide Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide-based therapeutics represents a pivotal strategy in modern drug discovery, offering a powerful tool to overcome the inherent pharmacokinetic limitations of natural peptides. This modification, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, can dramatically enhance metabolic stability, improve cell permeability and oral bioavailability, and provide critical conformational control, thereby transforming promising peptide leads into viable drug candidates.[1][2][[“]] This technical guide provides a comprehensive overview of the core benefits of N-methylated amino acids, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Benefits of N-Methylated Amino Acids

The introduction of a methyl group to the peptide backbone imparts several advantageous properties that address the primary challenges in peptide drug development:

-

Enhanced Proteolytic Stability: N-methylation provides steric hindrance that shields the amide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological fluids.[2][4][5] This increased resistance to enzymatic degradation is a critical factor for developing peptides with sustained therapeutic effects.[4]

-

Improved Membrane Permeability and Oral Bioavailability: By replacing a hydrogen bond donor (the amide proton) with a methyl group, N-methylation reduces the desolvation penalty associated with transitioning from an aqueous environment to the lipid bilayer of cell membranes.[2] This, coupled with an increase in lipophilicity, can lead to enhanced passive diffusion across cellular barriers and has been instrumental in the development of orally bioavailable peptide drugs.[2][6]

-

Conformational Control and Receptor Affinity: The steric constraints imposed by the N-methyl group restrict the conformational flexibility of the peptide backbone.[2] This can "lock" the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[2][[“]] However, the effect on binding is highly context-dependent and must be empirically determined for each peptide-receptor system.[2]

-

Modulation of Physicochemical Properties: N-methylation can be used to fine-tune properties such as solubility and aggregation tendencies, further optimizing the pharmaceutical profile of a peptide candidate.[2]

Data Presentation: The Impact of N-Methylation in Numbers

The following tables summarize quantitative data from various studies, illustrating the significant impact of N-methylation on key pharmacokinetic and pharmacodynamic parameters. It is important to note that the specific effects of N-methylation are highly dependent on the peptide sequence and the position of the modification.

Table 1: Enhancement of Proteolytic Stability

| Peptide/Analog | Modification | Half-life (in human serum/plasma) | Fold Increase | Reference |

| E. faecalis fsr quorum sensing peptide | Non-methylated | - | - | [4] |

| E. faecalis fsr quorum sensing peptide | N-methylated | > 6-fold longer | >6 | [4] |

| Somatostatin Analog (Veber-Hirschmann) | Non-methylated | Unstable | - | [1] |

| Somatostatin Analog (Veber-Hirschmann) | Tri-N-methylated | Significantly more stable | - | [1] |

Table 2: Improved Permeability and Oral Bioavailability

| Peptide/Analog | Modification | Caco-2 Permeability (Papp, cm/s) | Oral Bioavailability (F, %) in Rats | Reference |

| Somatostatin Analog (Veber-Hirschmann) | Non-methylated | Low | 0% | [1] |

| Somatostatin Analog (Veber-Hirschmann) | Tri-N-methylated | 68% increase vs. non-methylated | 10% | [1] |

| Cyclic Hexapeptide (Sanguinamide A analog) | Non-methylated | 0.6 x 10⁻⁶ | - | [7] |

| Cyclic Hexapeptide (Sanguinamide A analog) | N-methylated at Phe³ | 9.6 x 10⁻⁶ | - | [7] |

| Cyclic Hexapeptide | - | > 1 x 10⁻⁵ (for 10 of 54 analogs) | 28% (for one analog) | [8][9] |

Table 3: Modulation of Receptor Binding Affinity

| Peptide/Analog | Modification | Receptor | Binding Affinity (IC₅₀/Kᵢ, nM) | Reference |

| Neurokinin B (NKB) | - | NK3 | 1.5 - 4 | [10] |

| [MePhe⁷]-NKB | N-methylated Phenylalanine at position 7 | NK3 | - (potent agonist) | [11] |

| Somatostatin Analog | N-methylation at various positions | sst₁₋₅ | Loss of affinity at some positions, retained or increased at others | [12] |

| Neurokinin A analog | N-methylated at position 7 | NK-1 | Enhanced selectivity | [13] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of N-methylated peptides. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides using HATU Coupling

This protocol describes the incorporation of an Fmoc-protected N-methylated amino acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-protected N-methyl amino acid

-

Rink Amide resin

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Standard):

-

Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of a standard coupling reagent (e.g., HBTU) in DMF.

-

Add 8 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1.5-3 hours.

-

Wash the resin with DMF and DCM.

-

-

Coupling of N-Methylated Amino Acid:

-

Coupling onto a secondary amine (the N-terminus after incorporating an N-methylated amino acid) or coupling an N-methylated amino acid itself is sterically hindered and requires a more potent coupling agent.

-

Dissolve 4 equivalents of the Fmoc-N-methyl amino acid in DMF.

-

Add 4 equivalents of HATU and 8 equivalents of DIPEA.

-

Mix the solution at room temperature for 5 minutes to pre-activate.[14]

-

Add the activated N-methyl amino acid solution to the deprotected resin.

-

Shake the resin suspension at room temperature for at least one hour, and potentially longer (e.g., 4 hours or overnight) for difficult couplings.

-

Monitor the coupling completion using a bromophenol blue test, as the Kaiser test is not reliable for secondary amines.[14] If the coupling is incomplete, a second coupling may be necessary.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.

Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

This protocol describes the N-methylation of a specific residue after its incorporation into the peptide chain on the solid support.

Materials:

-

Peptide-bound resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine or Diisopropylethylamine (DIPEA)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Dry Methanol (MeOH)

-

Dry Tetrahydrofuran (THF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N-Methylpyrrolidone (NMP) or DMF

Procedure:

-

Sulfonamide Formation (Activation):

-

Swell the peptide-resin in NMP.

-

Treat the resin with 5 equivalents of o-NBS-Cl and 10 equivalents of 2,4,6-collidine in NMP for 15-30 minutes at room temperature.[15]

-

Wash the resin thoroughly with NMP and THF.

-

-

Mitsunobu Reaction (Methylation):

-

Sulfonamide Deprotection:

-

Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.

-

Add the solution to the resin and shake for 5 minutes.

-

Repeat the deprotection step twice more.[16]

-

Wash the resin thoroughly with NMP and DCM.

-

-

Continue Peptide Synthesis: The newly formed N-methylated amine is now ready for the next coupling step.

Protocol 3: Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or in serum.

Materials:

-

N-methylated peptide and its unmodified counterpart

-

Protease solution (e.g., trypsin, chymotrypsin) or human serum

-

Reaction buffer (e.g., PBS, Tris-HCl)

-

Quenching solution (e.g., 10% TFA)

-

HPLC system for analysis

Procedure:

-

Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.

-

Reaction Initiation:

-

Incubate the peptide solutions at 37°C.

-

Add the protease solution or serum to initiate the degradation reaction. A typical final peptide concentration is 10 µM.

-

-

Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic activity by adding the aliquot to a tube containing the quenching solution. For serum samples, precipitation of proteins with an equal volume of cold ethanol/acetonitrile (B52724) (1:1, v/v) is common.[17]

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis:

-

Analyze the samples by reverse-phase HPLC.

-

Use a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.

-

Monitor the peptide elution at a wavelength of 214-220 nm.

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of remaining peptide relative to the 0-hour time point.

-

Determine the half-life (t₁/₂) of the peptide by fitting the degradation data to a one-phase decay model.

-

Protocol 4: Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of human intestinal absorption of drugs.

Materials:

-

Caco-2 cells

-

Transwell plates (e.g., 24-well)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Test peptide solution

-

Lucifer yellow (for monolayer integrity check)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the filter inserts of the Transwell plates.

-

Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.

-

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., >200 Ω·cm²) to indicate a tight monolayer.[18]

-

Alternatively, assess the permeability of a paracellular marker like Lucifer yellow, which should have very low transport across an intact monolayer.

-

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the test peptide solution to the apical (A) side (donor compartment).

-

Add fresh transport buffer to the basolateral (B) side (receiver compartment).

-

Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, take samples from both the apical and basolateral compartments.

-

-

Quantification: Analyze the concentration of the peptide in the samples using LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of peptide appearance in the receiver compartment.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the peptide in the donor compartment.

-

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of N-methylated amino acids.

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Caption: Somatostatin receptor signaling pathway.

Caption: Integrin-FAK signaling pathway.

Conclusion

N-methylation is a versatile and high-impact strategy in peptide drug discovery. By systematically enhancing proteolytic stability, improving cell permeability, and providing a tool for conformational control, this modification can be instrumental in converting a promising peptide lead into a clinically viable therapeutic. The strategic application of N-methylated amino acids, guided by quantitative analysis and robust synthetic and screening protocols, is essential for unlocking the full potential of peptide-based drugs. This guide provides a foundational framework for researchers to leverage the power of N-methylation in their drug development efforts, ultimately contributing to the expansion of the therapeutic peptide landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. consensus.app [consensus.app]

- 4. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of the binding of [125I-iodo-histidyl, methyl-Phe7] neurokinin B to the neurokinin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. Somatostatin receptor 1 selective analogues: 2. N(alpha)-Methylated scan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformationally constrained tachykinins: N-methylated analogues of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. In Sequence Methylation - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Introduction to Fmoc-N-Me-Ile-OH in Peptide Synthesis

An In-depth Technical Guide on the Solubility of Fmoc-N-Me-Ile-OH in DMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-N-α-methyl-L-isoleucine (this compound) in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). While precise quantitative data is limited in publicly available literature, this guide consolidates existing information, provides detailed experimental protocols for solubility determination, and discusses the key factors influencing the solubility of this and related amino acid derivatives.

This compound is an essential building block in the synthesis of peptides with N-methylated backbones. The incorporation of N-methylated amino acids can confer several advantageous properties to peptides, including enhanced metabolic stability, increased cell permeability, and improved conformational control. The solubility of Fmoc-amino acids in the synthesis solvent, typically DMF, is paramount for achieving efficient and complete coupling reactions, thereby ensuring high purity and yield of the target peptide.

Solubility Data of this compound and Related Compounds in DMF

Quantitative solubility data for this compound in DMF is not extensively documented in peer-reviewed literature. However, information from commercial suppliers provides a valuable baseline. The following table summarizes the available solubility information for this compound and structurally similar N-methylated amino acids.

| Compound | Molecular Weight ( g/mol ) | Solvent | Reported Solubility | Molar Concentration (M) | Source |

| This compound | 367.44 | DMF | "clearly soluble" (1 mmole in 2 ml) | ≥ 0.5 M | [1] |

| Fmoc-N-Me-Val-OH | 353.41 | DMF | "clearly soluble" (1 mmole in 2 ml) | ≥ 0.5 M | [1] |

This data indicates that this compound has a solubility of at least 0.5 M in DMF at room temperature, which is generally sufficient for standard solid-phase peptide synthesis protocols.

Factors Influencing Solubility

The solubility of Fmoc-N-methylated amino acids in DMF is influenced by several factors. Understanding these can aid in troubleshooting and optimizing peptide synthesis.

-

N-Methylation : The presence of a methyl group on the amide nitrogen disrupts the intermolecular hydrogen bonding that can lead to aggregation in non-methylated Fmoc-amino acids, often resulting in increased solubility in organic solvents.

-

Amino Acid Side Chain : The hydrophobicity and steric bulk of the amino acid side chain play a significant role. While isoleucine has a hydrophobic side chain, the overall solubility is a balance between the polar carbamate (B1207046) and carboxylic acid groups and the nonpolar Fmoc and side-chain groups.

-

Solvent Purity : The presence of water or other impurities in DMF can affect the solubility of Fmoc-amino acids. It is crucial to use high-purity, anhydrous DMF for peptide synthesis.

-

Temperature : The solubility of most solids in liquids increases with temperature. Gentle warming can be employed to dissolve Fmoc-amino acids that exhibit poor solubility at room temperature. However, prolonged exposure to elevated temperatures should be avoided to prevent degradation.

-

Presence of Other Reagents : The concentration of coupling reagents, bases, and other additives in the synthesis mixture can influence the solubility of the Fmoc-amino acid.

Below is a diagram illustrating the interplay of these factors.

References

Commercial Suppliers and Technical Guide for Fmoc-N-Me-Ile-OH

For researchers, scientists, and drug development professionals, N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH) is a critical building block in the synthesis of modified peptides. Its use can enhance proteolytic stability and influence peptide conformation, which are desirable attributes in the development of therapeutic peptides. This guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols for the application of this compound in solid-phase peptide synthesis (SPPS).

Commercial Availability

Several reputable suppliers offer this compound for research and development purposes. The table below summarizes the offerings from prominent vendors, providing a comparative overview of their product specifications.

| Supplier | Product Name/Synonym | CAS Number | Molecular Weight | Purity/Assay | Storage |

| BroadPharm | This compound | 138775-22-1[1] | 367.4 g/mol [1] | Inquire for details | -20°C[1] |

| ChemSupply Australia | This compound | 138775-22-1[2] | Not specified | Not specified | Not specified |

| Sigma-Aldrich (Novabiochem®) | This compound, N-α-Fmoc-N-α-methyl-L-isoleucine | 138775-22-1[3] | 367.44 g/mol [3] | ≥95.0% (acidimetric), ≥97% (TLC), ≥97.0% (HPLC)[3] | 2-30°C[3] |

| MedChemExpress | This compound | Not specified | Not specified | Not specified | Not specified |

Technical Specifications and Properties

This compound is a white to off-white powder. Key properties are detailed below:

| Property | Value | Source |

| Empirical Formula | C₂₂H₂₅NO₄ | [1][3] |

| Melting Point | 177-183 °C | [3] |

| Solubility | Soluble in DMF | General Knowledge |

| Appearance | Powder | [3] |

Experimental Protocols

The incorporation of N-methylated amino acids like this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) presents unique challenges due to the steric hindrance of the N-methyl group. This often leads to slower and less efficient coupling reactions. Therefore, optimized protocols are crucial for successful synthesis.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc SPPS.

Recommended Coupling Protocol for this compound

Due to the steric hindrance of the N-methyl group, standard coupling reagents may not be sufficient to achieve high coupling efficiency. The use of more potent activating agents is recommended.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

This compound (4 equivalents relative to resin substitution)

-

HATU (3.9 equivalents)

-

HOAt (4 equivalents) or DIEA (8 equivalents)

-

Anhydrous DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

DCM (Dichloromethane)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Amino Acid Activation: In a separate vial, dissolve this compound, HATU, and HOAt (or DIEA) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. The coupling time may need to be extended to 2-4 hours or even overnight to ensure completion. Monitoring the reaction is crucial.

-

Monitoring the Coupling Reaction: A qualitative ninhydrin (B49086) test can be used to monitor the presence of free primary amines. However, for secondary amines, such as after the coupling of an N-methylated amino acid, the Kaiser test is not reliable. The bromophenol blue test can be used as an alternative.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Repeat Cycle: Proceed with the deprotection of the newly added this compound to continue the peptide chain elongation.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

-

Peptide-resin

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Treat the resin with the TFA cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether. The crude peptide can then be purified by reverse-phase HPLC.

Signaling Pathways and Logical Relationships

The incorporation of N-methylated amino acids can significantly impact the biological activity of a peptide by altering its conformation and resistance to enzymatic degradation. This can lead to enhanced receptor binding and prolonged signaling.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group in SPPS

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, essential tools in biochemistry, drug discovery, and materials science, has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS). At the heart of the most widely adopted SPPS methodology lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its unique chemical properties have enabled the routine and automated synthesis of complex peptides with high purity and yield. This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group in SPPS, detailing the underlying chemical principles, providing key quantitative data, and offering detailed experimental protocols for its successful application.

The Principle of Orthogonality: Why Fmoc Dominates SPPS

Solid-Phase Peptide Synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[1] The success of this strategy hinges on the concept of orthogonality , where different classes of protecting groups can be selectively removed under distinct chemical conditions.

The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal protection scheme.[2] The temporary Nα-amino protecting group, Fmoc, is base-labile and can be removed under mild basic conditions, typically with piperidine (B6355638).[2][3] In contrast, the semi-permanent side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linker are acid-labile, requiring a strong acid like trifluoroacetic acid (TFA) for their removal during the final cleavage step.[3][4] This orthogonality ensures that the side-chains remain protected throughout the synthesis, preventing unwanted side reactions, while the Nα-amine is selectively deprotected for the next coupling step.[3]

Compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which relies on repeated treatments with acid for Nα-deprotection and harsh hydrofluoric acid (HF) for final cleavage, the Fmoc/tBu approach offers significantly milder overall conditions.[3] This has been a key factor in its widespread adoption, particularly for the synthesis of sensitive or modified peptides.[3]

The Chemistry of the Fmoc Group

The functionality of the Fmoc group is dictated by the chemical properties of its fluorenyl ring system.

Nα-Protection

Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][5]

Nα-Deprotection: A β-Elimination Reaction

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[5] The process is initiated by the abstraction of the acidic proton on the β-carbon of the fluorenyl group by a base, most commonly a secondary amine like piperidine.[3][6] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free Nα-amine of the peptide.[3] The highly reactive DBF electrophile is subsequently scavenged by the excess amine to form a stable adduct, driving the equilibrium of the reaction towards deprotection.[3][6]

The strong UV absorbance of the dibenzofulvene-piperidine adduct provides a convenient method for real-time monitoring of the deprotection reaction, a feature widely used in automated peptide synthesizers.[3][7]

Quantitative Data in Fmoc-SPPS

The efficiency of each deprotection and coupling step is critical for the successful synthesis of long peptides. A small decrease in efficiency at each step can lead to a significant reduction in the overall yield and purity of the final product.

Fmoc Deprotection Efficiency

The standard reagent for Fmoc deprotection is a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2][8] Under these conditions, deprotection is generally rapid and complete within minutes.

Table 1: Kinetics of Fmoc-Val-OH Deprotection with Piperidine in DMF

| Piperidine Concentration (% v/v) | Time (min) | Fmoc Removal (%) |

| 1 | 1 | 33.4 |

| 1 | 3 | 49.6 |

| 2 | 1 | 12.9 |

| 2 | 3 | 63.3 |

| 2 | 5 | 87.9 |

| 5 | 3 | >99 |

| 20 | 3 | >99 |

Data adapted from a study on Fmoc removal kinetics.[9]

While piperidine is highly effective, concerns about its toxicity have led to the investigation of alternatives such as 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ), which have shown comparable efficacy.[10] A combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to achieve complete Fmoc removal in less than a minute.[11]

Coupling Efficiency and Racemization

The formation of the peptide bond is facilitated by activating the carboxylic acid of the incoming Fmoc-amino acid. A variety of coupling reagents are available, each with its own advantages in terms of reaction speed and suppression of side reactions, most notably racemization. Coupling efficiencies in Fmoc-SPPS are generally very high, often exceeding 99%.[5] However, certain amino acids, particularly Cysteine (Cys) and Histidine (His), are more prone to racemization during activation.[1][12]

Table 2: Racemization of Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH with Different Coupling Reagents

| Amino Acid | Coupling Reagent | % D-Isomer |

| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8 |

| Fmoc-His(Trt)-OH | HATU/NMM | - |

| Fmoc-Cys(Trt)-OH | DIC/Oxyma | 0 |

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 7.8 (5 min pre-activation) |

| Fmoc-Cys(Trt)-OH | HATU/NMM | - |

Data compiled from studies on racemization in SPPS.[1][12] Note: "-" indicates data not available in the cited sources under comparable conditions.

The choice of coupling reagent and base can significantly impact the level of racemization. For instance, using carbodiimide-based activation with additives like Oxyma Pure can minimize racemization for sensitive residues like Cysteine.[1] For Histidine, the use of alternative side-chain protection, such as the methoxybenzyl (MBom) group, has been shown to reduce epimerization.[1]

Aspartimide Formation

One of the most significant side reactions in Fmoc-SPPS is the formation of aspartimide from aspartic acid (Asp) residues.[1] This base-catalyzed intramolecular cyclization is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Arg sequences and can lead to the formation of β-aspartyl peptides and racemization.[1][13]

Table 3: Aspartimide Formation in a Model Peptide (VKDXYI) with Different Aspartic Acid Side-Chain Protection

| Xaa in Asp-Xaa | Side-Chain Protection | % Target Peptide Remaining | % Aspartimide and Related Byproducts |

| Gly | OtBu | 34.1 | 65.9 |

| Gly | OMpe | 68.3 | 31.7 |

| Gly | OBno | 90.1 | 9.9 |

| Asn | OtBu | 81.7 | 18.3 |

| Asn | OMpe | 94.2 | 5.8 |

| Asn | OBno | 99.1 | 0.9 |

| Arg | OtBu | 72.8 | 27.2 |

| Arg | OMpe | 87.8 | 12.2 |

| Arg | OBno | 98.9 | 1.1 |

Data adapted from a study on aspartimide formation, simulating 100 deprotection cycles.

The use of bulkier side-chain protecting groups like 3-methylpent-3-yl (OMpe) or 2-phenyl-2-propyl (OBno) can significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group.[14] Other strategies include the use of milder deprotection conditions or backbone protection of the aspartyl residue.[1][15]

Experimental Protocols

The following protocols provide a general framework for manual Fmoc-SPPS. These can be adapted for automated synthesizers.

Synthesis of Fmoc-Amino Acids

Protocol 1: General Procedure for Nα-Fmoc-Amino Acid Synthesis [5]

-

Dissolution: Suspend the free amino acid (20 mmol) in methylene (B1212753) chloride (20 mL).

-

Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (40 mmol). For amino acids with a hydroxyl group, add an additional equivalent of MSTFA.

-

Reflux: Reflux the mixture until a clear solution is obtained (1 to 8 hours).

-

Fmocylation: Cool the solution to room temperature and add a solution of Fmoc-OSu (20 mmol) in methylene chloride (30 mL) over 10-15 minutes.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (2 to 73 hours), monitoring by TLC or HPLC.

-

Workup: Add methanol (B129727) (10 mL) and stir for 30 minutes. Evaporate to dryness.

-

Purification:

-

Workup A (for solids): Add water (30 mL), stir for 30 minutes, filter, and wash sequentially with 10% aqueous citric acid/methanol (1:1) and then water until the filtrate is neutral. Dry the product under vacuum.

-

Workup B (for oils or water-soluble products): Dissolve the residue in water and adjust the pH to 8.5-9 with 1N NaOH. Wash with ethyl acetate. Lower the aqueous phase pH to 2 with 1N HCl. If a solid precipitates, filter, wash with water, and dry. If an oil forms, extract with ethyl acetate, wash the organic phase with water and brine, dry over sodium sulfate, and evaporate the solvent.

-

Manual Fmoc-SPPS

Protocol 2: Manual Solid-Phase Peptide Synthesis

Materials:

-

Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

-

Fmoc-protected amino acids

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-